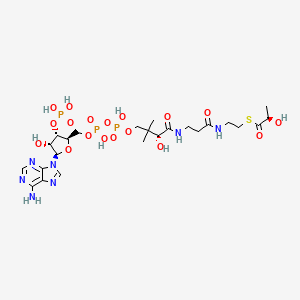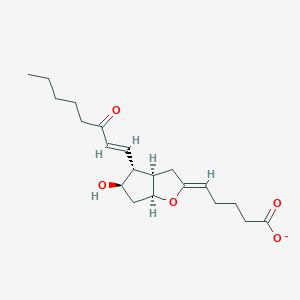
Pravachol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pravastatin Sodium is the sodium salt of pravastatin with cholesterol-lowering and potential antineoplastic activities. Pravastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. In addition, pravastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cells; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades.
Pravastatin(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxylic acid group of pravastatin. It is a conjugate base of a pravastatin.
科学的研究の応用
Pediatric Hematopoietic Stem Cell Transplant Patients : Pravachol has immune modulatory effects and has shown potential in decreasing the incidence of bronchiolitis obliterans in lung transplant recipients. It might be useful in treating or preventing hematopoietic stem cell transplant-associated bronchiolitis obliterans. In a study involving pediatric HSCT patients with established bronchiolitis obliterans, Pravachol was well-tolerated without significant adverse effects (Duncan, Barry, & Lehmann, 2010).
Elderly Patients : Pravastatin has shown significant reductions in serum total cholesterol and low-density lipoprotein cholesterol levels in elderly patients. It also contributes to reducing coronary events in elderly patients with hypercholesterolemia or normal cholesterol levels, with or at high risk of developing coronary heart disease (Bang & Goa, 2003).
Hypercholesterolemia and Coronary Heart Disease : Pravastatin treatment significantly reduced the incidence of myocardial infarction and death from cardiovascular causes in men with moderate hypercholesterolemia and no history of myocardial infarction (Shepherd et al., 1995).
HDL-Cholesterol and Apolipoprotein A-I : Pravastatin not only reduces low-density lipoprotein (LDL)-cholesterol but also increases high-density lipoprotein (HDL)-cholesterol. An increase in HDL and apoA-I levels under HMG-CoA reductase inhibition indicates an increased production of these components (Schaefer et al., 1999).
Pravastatin in Combination Therapy : In patients with hypercholesterolemia, pravastatin combined with other lipid-lowering agents, such as cholestyramine, has shown enhanced lipid-lowering effects. The combination therapy appears to be particularly effective in patients with severe dyslipidemias (Haria & McTavish, 1997).
Pravastatin's Pharmacological Properties : Pravastatin reduces plasma cholesterol levels by inhibiting de novo cholesterol synthesis and increasing the receptor-mediated catabolism of low-density lipoprotein (LDL). It has been shown to be effective in elderly patients and patients with hypercholesterolemia secondary to conditions like diabetes mellitus or renal disease (McTavish & Sorkin, 1991).
Fast Dissolving Tablets of Pravastatin : Research has also been conducted on formulating fast-dissolving tablets of Pravastatin for improved drug delivery (Kumar & Gunda, 2017).
Comparative Studies with Other Drugs : Comparative studies have been conducted between pravastatin and other drugs such as gemfibrozil, highlighting differences in their impacts on cholesterol-rich and triglyceride-rich lipoproteins (Schweitzer et al., 2002).
特性
製品名 |
Pravachol |
|---|---|
分子式 |
C23H35O7- |
分子量 |
423.5 g/mol |
IUPAC名 |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/p-1/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 |
InChIキー |
TUZYXOIXSAXUGO-PZAWKZKUSA-M |
異性体SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |
正規SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




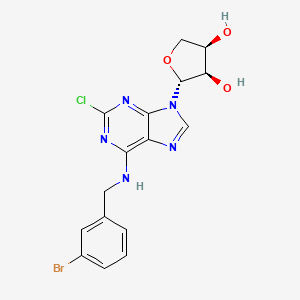
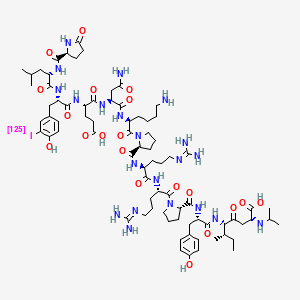
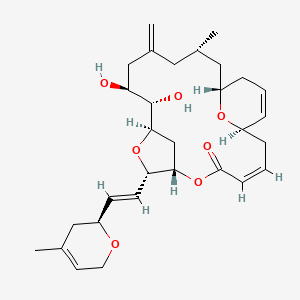
![Calix[5]pyrrole](/img/structure/B1263095.png)
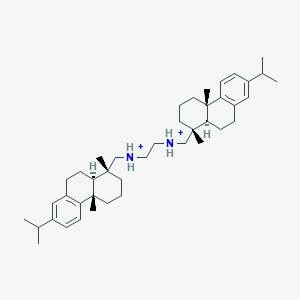
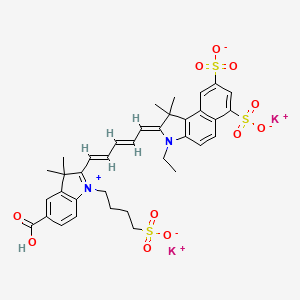
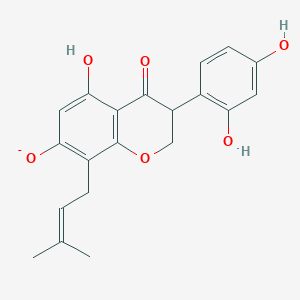
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

![(9Z,11E)-12-{[(1E)-hex-1-en-1-yl]oxy}dodeca-9,11-dienoic acid](/img/structure/B1263105.png)
